Cas no 63478-76-2 (hept-6-yn-1-ol)
hept-6-yn-1-ol Chemical and Physical Properties
Names and Identifiers
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- 6-Heptyn-1-ol
- C7H12O
- hept-6-yn-1-ol
- 1-hydroxy-6-heptyne
- 5-hexyne-1-ol
- 6-heptyne-1-ol
- 6-Heptynoic alcohol
- hept-6-ynol
- heptyn-7-ol
- 7-Hydroxyhept-1-yne
- PubChem13080
- HO(CH2)5C=CH
- KSC352M8P
- BVRCLEXKQNWTDK-UHFFFAOYSA-N
- RP19073
- RP19066
- LS40112
- SY021685
- AB1008659
- AB0007117
- ST2412397
- X7090
- 478H762
- A834395
- DTXSID40451552
- FT-0600466
- EN300-99431
- GS-4144
- MFCD00049198
- AKOS006237185
- 63478-76-2
- H1474
- J-518766
- SCHEMBL131799
- CS-W007441
- DB-007162
- 812-105-6
- FH34121
- DTXCID30402371
-
- MDL: MFCD00049198
- Inchi: 1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2
- InChI Key: BVRCLEXKQNWTDK-UHFFFAOYSA-N
- SMILES: O([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C#C[H]
Computed Properties
- Exact Mass: 112.088815g/mol
- Surface Charge: 0
- XLogP3: 1.4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 4
- Monoisotopic Mass: 112.088815g/mol
- Monoisotopic Mass: 112.088815g/mol
- Topological Polar Surface Area: 20.2Ų
- Heavy Atom Count: 8
- Complexity: 77.6
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Color/Form: No data available
- Density: 0.9
- Melting Point: -20.62°C (estimate)
- Boiling Point: 105°C/20mmHg(lit.)
- Flash Point: 106.8±17.3 °C
- Refractive Index: 1.45
- Water Partition Coefficient: Soluble in chloroform, dichloromethane and methanol. Slightly soluble in water.
- PSA: 20.23000
- LogP: 1.17230
- λmax: 276(CH3CN)(lit.)
hept-6-yn-1-ol Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1987
- Hazard Category Code: 10
- Safety Instruction: S16
- HazardClass:3
- PackingGroup:Ⅲ
- Storage Condition:0-10°C
- Risk Phrases:R10
hept-6-yn-1-ol Customs Data
- HS CODE:2905290000
- Customs Data:
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
hept-6-yn-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R052235-25g |
hept-6-yn-1-ol |
63478-76-2 | 97% | 25g |
¥1085 | 2024-05-22 | |
| abcr | AB172461-1 g |
6-Heptyn-1-ol, 95%; . |
63478-76-2 | 1 g |
€72.60 | 2023-07-20 | ||
| AK Scientific | X7090-25g |
6-Heptyn-1-ol |
63478-76-2 | 97% (GC) | 25g |
$180 | 2023-09-15 | |
| Apollo Scientific | OR903961-25g |
6-Heptyn-1-ol |
63478-76-2 | 97% | 25g |
£106.00 | 2025-02-20 | |
| abcr | AB172461-10 g |
6-Heptyn-1-ol, 95%; . |
63478-76-2 | 10 g |
€127.20 | 2023-07-20 | ||
| Enamine | EN300-99431-0.5g |
hept-6-yn-1-ol |
63478-76-2 | 95% | 0.5g |
$21.0 | 2024-05-21 | |
| Enamine | EN300-99431-1.0g |
hept-6-yn-1-ol |
63478-76-2 | 95% | 1.0g |
$26.0 | 2024-05-21 | |
| Enamine | EN300-99431-50.0g |
hept-6-yn-1-ol |
63478-76-2 | 95% | 50.0g |
$339.0 | 2024-05-21 | |
| ChemScence | CS-W007441-100g |
6-Heptyn-1-ol |
63478-76-2 | 99.85% | 100g |
$392.0 | 2022-04-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H135241-1g |
hept-6-yn-1-ol |
63478-76-2 | 98% | 1g |
¥80.90 | 2023-09-02 |
hept-6-yn-1-ol Suppliers
hept-6-yn-1-ol Related Literature
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Erik Schwartz,Heather J. Kitto,René de Gelder,Roeland J. M. Nolte,Alan E. Rowan,Jeroen J. L. M. Cornelissen J. Mater. Chem. 2007 17 1876
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Michael J. Corr,Rodrigo A. Cormanich,Cortney N. von Hahmann,Michael Bühl,David B. Cordes,Alexandra M. Z. Slawin,David O'Hagan Org. Biomol. Chem. 2016 14 211
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Songjie Fan,Peng Zhu,Jingtong Ye,Huishan Huang,Zhen Zhang,Jinxiang Dong Polym. Chem. 2023 14 2190
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Mario Altendorfer,Aruna Raja,Florenz Sasse,Herbert Irschik,Dirk Menche Org. Biomol. Chem. 2013 11 2116
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Xiangbo Zhao,Bastien Cacherat,Qifei Hu,Dawei Ma Nat. Prod. Rep. 2022 39 119
Additional information on hept-6-yn-1-ol
Exploring the Versatile Applications and Properties of Hept-6-yn-1-ol (CAS No. 63478-76-2)
Hept-6-yn-1-ol (CAS No. 63478-76-2) is a fascinating organic compound that has garnered significant attention in both academic research and industrial applications. This terminal alkyne alcohol is characterized by its unique molecular structure, which combines a hydroxyl group with a heptynyl chain. The compound's versatility stems from its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
In recent years, the demand for Hept-6-yn-1-ol has surged due to its role in the development of bioactive molecules and pharmaceutical intermediates. Researchers are particularly interested in its potential applications in click chemistry, where its alkyne functionality enables efficient coupling reactions with azides. This property has made it a key player in the synthesis of drug discovery candidates and bioconjugation strategies.
The physical and chemical properties of Hept-6-yn-1-ol contribute to its widespread use. With a molecular formula of C7H12O, this compound exhibits a balance between hydrophilicity and lipophilicity, making it suitable for a variety of solvent systems. Its boiling point and melting point are critical parameters for researchers working on purification and isolation processes. Additionally, the compound's IR and NMR spectra are well-documented, aiding in its identification and characterization.
One of the most exciting applications of Hept-6-yn-1-ol is in the field of material science. Its ability to form polymerizable monomers has opened new avenues for creating advanced materials with tailored properties. For instance, it has been used in the synthesis of conductive polymers and self-assembling monolayers, which are crucial for developing next-generation electronic devices and sensors.
From an industrial perspective, Hept-6-yn-1-ol is gaining traction as a flavor and fragrance intermediate. Its unique structural features allow for the creation of novel aromatic compounds that are increasingly sought after in the cosmetics and food additive industries. The compound's potential to enhance sensory profiles makes it a valuable asset for product developers looking to innovate in these competitive markets.
The synthesis of Hept-6-yn-1-ol typically involves alkyne functionalization strategies, with researchers constantly exploring more efficient and sustainable routes. Recent advancements in catalytic methods have significantly improved the yield and purity of the compound, addressing some of the challenges associated with its production. These developments are particularly relevant in the context of green chemistry initiatives, where reducing environmental impact is a top priority.
In the realm of biomedical research, Hept-6-yn-1-ol has shown promise as a building block for proteomics studies and molecular imaging agents. Its ability to be incorporated into larger molecular frameworks without disrupting biological activity makes it an attractive option for designing targeted therapies and diagnostic tools. This aligns well with current trends in personalized medicine, where precise molecular interventions are increasingly important.
The safety profile of Hept-6-yn-1-ol has been extensively studied, with proper handling procedures well-established in laboratory settings. While it's important to follow standard chemical safety protocols when working with this compound, its classification places it among the more manageable substances in organic chemistry laboratories. This factor contributes to its popularity as a research chemical across various disciplines.
Looking ahead, the future of Hept-6-yn-1-ol appears bright, with emerging applications in nanotechnology and renewable energy solutions. Its molecular characteristics make it a potential candidate for use in organic photovoltaics and energy storage systems, areas that are receiving substantial investment and research attention globally. As sustainability becomes increasingly important across industries, compounds like Hept-6-yn-1-ol that offer multiple functionality in eco-friendly applications will likely see growing demand.
For researchers and industry professionals seeking high-quality Hept-6-yn-1-ol, it's essential to source the compound from reputable suppliers who can provide comprehensive analytical data and certificates of analysis. The purity grade required will depend on the specific application, with pharmaceutical-grade materials demanding the highest standards. Proper storage conditions, typically in a cool, dry environment under inert atmosphere, are crucial for maintaining the compound's stability over time.
The scientific community continues to explore novel derivatives of Hept-6-yn-1-ol, with particular interest in how modifications to its structure might unlock new functionalities. This approach aligns with current strategies in medicinal chemistry, where small structural changes can lead to significant improvements in bioavailability and target specificity. Such research directions ensure that Hept-6-yn-1-ol will remain relevant in cutting-edge scientific developments for years to come.